molecular formula C11H13FO2 B8317463 Ethyl (2-fluoro-3-methylphenyl)acetate

Ethyl (2-fluoro-3-methylphenyl)acetate

Cat. No.: B8317463
M. Wt: 196.22 g/mol
InChI Key: VVXWPNINJRWSES-UHFFFAOYSA-N
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Description

Ethyl (2-fluoro-3-methylphenyl)acetate is an organic ester featuring a fluorinated and methyl-substituted phenyl ring attached to an acetic acid ethyl ester backbone. The fluorine and methyl substituents at the 2- and 3-positions of the phenyl ring likely enhance its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

ethyl 2-(2-fluoro-3-methylphenyl)acetate

InChI

InChI=1S/C11H13FO2/c1-3-14-10(13)7-9-6-4-5-8(2)11(9)12/h4-6H,3,7H2,1-2H3

InChI Key

VVXWPNINJRWSES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC(=C1F)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl (3-fluoro-4-methoxyphenyl)acetate (CAS 135450-61-2)

  • Substituents : Fluorine at position 3, methoxy at position 3.
  • Applications : Used in synthetic organic chemistry for building bioactive molecules due to its electron-donating methoxy group.

Ethyl 2-(2,4-difluorophenyl)acetate

  • Substituents : Fluorine at positions 2 and 4.
  • Key differences : Additional fluorine substitution enhances electronegativity and steric effects, which may influence binding affinity in pharmaceutical applications .
  • Crystallography : Crystal structure analysis reveals intermolecular hydrogen bonding patterns, critical for understanding packing efficiency in solid-state synthesis .

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate (CAS 1151564-10-1)

  • Substituents : Fluorine at position 2, methoxy at position 3, and a hydroxyl group on the acetate chain.
  • Key differences : The hydroxyl group introduces hydrogen-bonding capability, significantly affecting solubility and biological activity .

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

  • Substituents : Phenyl group without fluorine or methyl substituents; α-acetyl group on the acetate chain.
  • Key differences: The α-acetyl group enables keto-enol tautomerism, making it a versatile precursor in heterocyclic synthesis (e.g., pharmaceuticals like paracetamol) .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₁H₁₃FO₂ 2-F, 3-CH₃ 196.22 High lipophilicity; pharmaceutical intermediate (inferred) [3], [6]
Ethyl (3-fluoro-4-methoxyphenyl)acetate C₁₁H₁₃FO₃ 3-F, 4-OCH₃ 212.22 Enhanced polarity; synthetic intermediate [3]
Ethyl 2-(2,4-difluorophenyl)acetate C₁₀H₁₀F₂O₂ 2-F, 4-F 200.18 Improved metabolic stability; crystallography studies [6]
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl (no F/CH₃) 206.24 Tautomerism-enabled synthesis; API precursor [4], [11]

Research Findings and Trends

Fluorine Substitution : Fluorine at the 2-position (ortho) is associated with increased steric hindrance and resistance to enzymatic degradation, as observed in related difluorophenyl esters .

Methyl vs. Methoxy Groups : Methyl groups (e.g., in the target compound) contribute to lipophilicity, whereas methoxy groups (e.g., in CAS 135450-61-2) enhance solubility in polar solvents .

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